Maltyl butyrate

CAS No.: 67860-01-9

Cat. No.: VC3774135

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67860-01-9 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

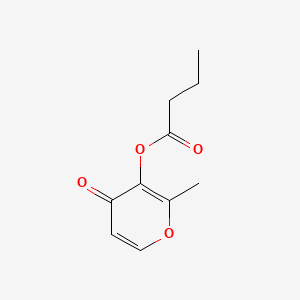

| IUPAC Name | (2-methyl-4-oxopyran-3-yl) butanoate |

| Standard InChI | InChI=1S/C10H12O4/c1-3-4-9(12)14-10-7(2)13-6-5-8(10)11/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | IBRABNUUJKNXOB-UHFFFAOYSA-N |

| SMILES | CCCC(=O)OC1=C(OC=CC1=O)C |

| Canonical SMILES | CCCC(=O)OC1=C(OC=CC1=O)C |

Introduction

Chemical Identity and Nomenclature

Primary Identification

Maltyl butyrate is identified through multiple standardized systems in the chemical industry. The compound is systematically tracked through various identification codes and naming conventions that allow for its precise recognition across scientific literature and regulatory frameworks.

Synonyms and Alternative Names

The compound is recognized by several alternative names in scientific and commercial contexts. These naming variations reflect different naming conventions and practical uses in various industries.

| Synonym | Reference |

|---|---|

| Maltol butyrate | |

| Maltyl butyrate | |

| 2-Methyl-4-oxo-4H-pyran-3-yl butyrate | |

| (2-methyl-4-oxopyran-3-yl) butanoate |

Physical and Chemical Properties

Physical Characteristics

Maltyl butyrate exhibits specific physical properties that define its behavior under different conditions. These properties are essential for understanding its application potential and handling requirements.

Chemical Properties and Structural Features

The chemical reactivity and behavior of maltyl butyrate are determined by its molecular structure, which includes a pyran ring with specific functional groups. Understanding these features provides insight into its chemical behavior.

| Property | Value | Reference |

|---|---|---|

| Exact Mass | 196.074 | |

| Polar Surface Area (PSA) | 56.51 | |

| LogP | 1.65370 (indicating moderate lipophilicity) | |

| Functional Groups | Ester group, pyran ring, ketone | |

| E/Z Centers | 0 | |

| Charge | 0 |

The structure of maltyl butyrate features a 2-methyl-4-oxopyran-3-yl group connected to a butanoate (butyrate) moiety via an ester linkage. This combination creates a compound with both lipophilic and hydrophilic regions, contributing to its physical-chemical properties and potential applications .

Structural Analysis and Characterization

Molecular Structure

Maltyl butyrate possesses a distinct molecular architecture that combines a heterocyclic ring system with an aliphatic ester chain. This structure determines its chemical reactivity, physical properties, and biological interactions.

The compound features a pyran ring (a six-membered heterocyclic ring containing one oxygen atom) with specific substitutions. The 3-position of the pyran ring contains the butanoate ester group, while a methyl group is attached at the 2-position. The pyran ring also features a ketone group at the 4-position, creating the characteristic "4-oxopyran" structure .

This specific arrangement of atoms creates a molecule with distinct regions of polarity and hydrophobicity, which influences its solubility characteristics and interactions with other compounds. The ester bond between the pyran moiety and the butyrate group is susceptible to hydrolysis under certain conditions, which may contribute to its potential metabolic pathways in biological systems .

Spectroscopic Characteristics

While the search results don't provide specific spectroscopic data for maltyl butyrate, the compound's structural features suggest it would display characteristic spectroscopic patterns. The presence of the ester carbonyl, ketone group, and pyran oxygen would contribute to distinct infrared absorption bands. The aromatic-like pyran ring and various proton environments would generate characteristic patterns in nuclear magnetic resonance spectroscopy that could be used for identification and purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume